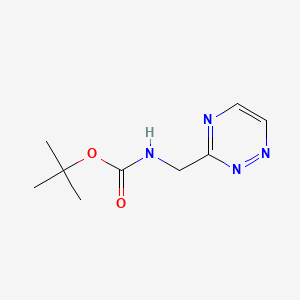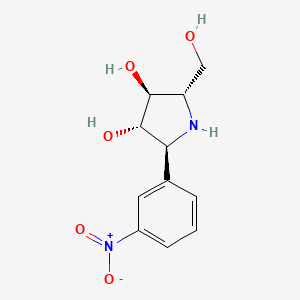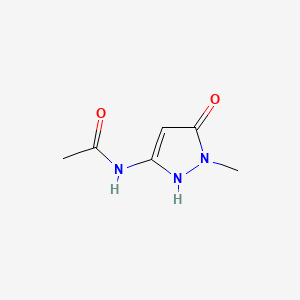
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is of interest due to its potential biological activity and applications in various fields such as medicine, biochemistry, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, typically protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a reducing buffer.
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications as a drug candidate or biomarker.
Molecular Biology: Investigating gene expression and regulation mechanisms.
Industry: Use in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: The peptide may inhibit or activate enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize protein complexes, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Lys: Similar sequence with a lysine residue at the C-terminus.
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Gly: Similar sequence with a glycine residue at the C-terminus.
Uniqueness
The uniqueness of H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar lies in its specific amino acid sequence, which determines its biological activity and potential applications. The presence of multiple tyrosine and glutamic acid residues may contribute to its unique binding properties and reactivity.
Propiedades
Número CAS |
179986-95-9 |
|---|---|
Fórmula molecular |
C195H296N54O56 |
Peso molecular |
4292.835 |
InChI |
InChI=1S/C195H296N54O56/c1-17-101(12)155(243-184(298)146-38-25-73-246(146)188(302)117(197)82-106-39-49-112(253)50-40-106)185(299)226-125(29-18-19-67-196)189(303)247-74-27-36-144(247)182(296)224-122(60-64-151(263)264)160(274)218-104(15)187(301)245-72-24-34-142(245)180(294)214-92-149(260)219-121(59-63-150(261)262)164(278)240-139(90-154(269)270)168(282)217-103(14)159(273)242-141(94-251)191(305)249-76-28-37-145(249)183(297)225-124(62-66-153(267)268)165(279)222-123(61-65-152(265)266)166(280)229-129(78-97(4)5)171(285)238-137(88-147(198)258)176(290)221-118(30-20-68-210-192(201)202)162(276)234-134(85-109-45-55-115(256)56-46-109)174(288)235-133(84-108-43-53-114(255)54-44-108)167(281)216-102(13)158(272)241-140(93-250)179(293)233-128(77-96(2)3)169(283)220-119(31-21-69-211-193(203)204)163(277)237-136(87-111-91-209-95-215-111)175(289)236-135(86-110-47-57-116(257)58-48-110)173(287)230-131(80-99(8)9)172(286)239-138(89-148(199)259)177(291)231-130(79-98(6)7)170(284)232-132(81-100(10)11)178(292)244-156(105(16)252)186(300)227-126(33-23-71-213-195(207)208)190(304)248-75-26-35-143(248)181(295)223-120(32-22-70-212-194(205)206)161(275)228-127(157(200)271)83-107-41-51-113(254)52-42-107/h39-58,91,95-105,117-146,155-156,250-257H,17-38,59-90,92-94,196-197H2,1-16H3,(H2,198,258)(H2,199,259)(H2,200,271)(H,209,215)(H,214,294)(H,216,281)(H,217,282)(H,218,274)(H,219,260)(H,220,283)(H,221,290)(H,222,279)(H,223,295)(H,224,296)(H,225,297)(H,226,299)(H,227,300)(H,228,275)(H,229,280)(H,230,287)(H,231,291)(H,232,284)(H,233,293)(H,234,276)(H,235,288)(H,236,289)(H,237,277)(H,238,285)(H,239,286)(H,240,278)(H,241,272)(H,242,273)(H,243,298)(H,244,292)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t101-,102-,103-,104-,105+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-/m0/s1 |
Clave InChI |
RBHVYOZPGFYUBN-YNVORAAPSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Sinónimos |
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Methylthio)-1H-benzo[d]imidazol-4-amine](/img/structure/B574889.png)
